molecular formula C6H9N B074497 Ethenamine,N,N-diethenyl- CAS No. 1116-00-3

Ethenamine,N,N-diethenyl-

Cat. No.: B074497
CAS No.: 1116-00-3
M. Wt: 95.14 g/mol
InChI Key: VIJMMQUAJQEELS-UHFFFAOYSA-N
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Description

Ethenamine, N,N-diethenyl- (CAS: 1116-00-3), also known as trivinylamine, is a nitrogen-containing organic compound with the molecular formula C₆H₉N and a molecular weight of 95.145 g/mol . Its structure features a central nitrogen atom bonded to two ethenyl (vinyl) groups and one ethenamine backbone (CH₂=CH–NH–). The compound is recognized by synonyms such as N,N-Divinylethenamine and Triethylene amine .

Properties

CAS No.

1116-00-3

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

N,N-bis(ethenyl)ethenamine

InChI

InChI=1S/C6H9N/c1-4-7(5-2)6-3/h4-6H,1-3H2

InChI Key

VIJMMQUAJQEELS-UHFFFAOYSA-N

SMILES

C=CN(C=C)C=C

Canonical SMILES

C=CN(C=C)C=C

Other CAS No.

1116-00-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenamine,N,N-diethenyl- can be synthesized through several methods. One common approach involves the reaction of ethenamine with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ethenamine, N,N-diethenyl- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethenamine,N,N-diethenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert ethenamine, N,N-diethenyl- into simpler amines or hydrocarbons.

    Substitution: The ethenyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenamine oxides, while reduction can produce simpler amines.

Scientific Research Applications

Ethenamine,N,N-diethenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: The compound’s derivatives are investigated for their therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which ethenamine, N,N-diethenyl- exerts its effects involves its interaction with various molecular targets. The ethenyl groups in the compound can participate in nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares N,N-diethenyl-ethenamine with other ethenamine derivatives and structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features References
N,N-Diethenyl-ethenamine C₆H₉N 95.145 Two ethenyl groups on nitrogen
Ethenamine (parent compound) C₂H₅N 43.07 Unsubstituted NH₂ group
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine C₉H₁₁N₃O₂ 193.206 Nitropyridinyl ring, dimethyl groups
(Z)-2-(Phenylsulfonyl)-1-(thiophen-2-yl)ethenamine C₁₂H₁₁NO₂S₂ 289.35 (calculated) Sulfonyl, thiophene groups
N-Methyl-1-(methylthio)-2-nitroethenamine C₄H₇N₃O₂S 148.031 Nitro, methylthio groups

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) or bulky aromatic systems (e.g., pyridinyl , thiophene ) alters reactivity and stability compared to the parent ethenamine.
  • However, steric hindrance from substituents (e.g., in ) may reduce conjugation efficiency .
N,N-Diethenyl-Ethenamine
  • Synthesis: Limited data in the evidence. Likely routes involve alkylation of ethenamine with vinyl halides or dehydrohalogenation reactions.
  • Reactivity : The vinyl groups may participate in polymerization or cycloaddition reactions.
Comparison with Other Derivatives :

(Z)-2-(Phenylsulfonyl)-1-(thiophen-2-yl)ethenamine Synthesis: Achieved via Cu₂(OBA)₂(BPY) -catalyzed C–S coupling (87% yield at 10 mol% catalyst in chlorobenzene) . Reactivity: Radical scavenging experiments (using TEMPO) suggest a non-radical mechanism .

N-Methyl-1-(methylthio)-2-nitroethenamine Synthesis: Prepared by refluxing nitroethenamine precursors with amines in methanol . Reactivity: The nitro group facilitates nucleophilic substitution, making it a candidate for pharmaceutical intermediates .

Ethenamine (Parent Compound)

  • Atmospheric Reactivity : Reacts with chlorine radicals at a rate constant of 2.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ , faster than formamide but slower than aniline .

Stability Insights :

  • N,N-Diethenyl-ethenamine : Likely prone to polymerization due to multiple vinyl groups, though experimental confirmation is needed.
  • Nitro Derivatives : Electron-withdrawing nitro groups (e.g., in ) may reduce thermal stability but enhance electrophilicity.

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